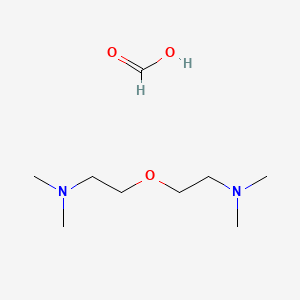

Bis(2-dimethylaminoethyl) ether, diformate

Description

Contextualizing Tertiary Amine Derivatives in Contemporary Chemistry

Amines are a class of organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by organic groups. numberanalytics.com They are categorized as primary, secondary, or tertiary based on the number of carbon groups bonded to the nitrogen atom. numberanalytics.cominfopetitenation.ca A tertiary amine features a nitrogen atom directly bonded to three carbon groups, which are not part of a carbonyl group. unacademy.comucla.edu

Tertiary amines are fundamental components in modern chemistry with wide-ranging significance. infopetitenation.ca More than 40% of drugs and drug candidates contain amines, with 60% of those being tertiary amines. news-medical.net They are integral to many impactful medicines, including antibiotics, antihistamines, and treatments for cancer and HIV, where they can enhance a drug's solubility and trigger key biological activities. news-medical.net

Beyond pharmaceuticals, tertiary amine derivatives have substantial industrial importance. unacademy.com They are used in water treatment, personal care products, and in the manufacturing of surfactants. unacademy.com Certain tertiary amines also serve as non-nucleophilic bases and stabilizers for polymers. unacademy.com Their versatility makes them crucial for innovation across the healthcare, agricultural, and manufacturing sectors. infopetitenation.ca

Evolution of Research Trajectories for Bis(2-dimethylaminoethyl) Ether Derivatives

The parent compound, Bis(2-dimethylaminoethyl) ether (BDMAEE), is a well-established and highly efficient tertiary amine catalyst. atamanchemicals.comchemicalbook.com Its primary and most recognized application is in the production of polyurethane foams, where it acts as a powerful blowing catalyst, accelerating the reaction between isocyanate and water to produce the carbon dioxide gas that expands the foam. atamanchemicals.com It is suitable for nearly all types of foam products, from flexible to rigid, and is particularly effective for high-resilience and RIM (Reaction Injection Molding) products. atamanchemicals.comchemicalbook.com Research has shown that its strong catalytic effect on the blowing reaction can be balanced with a strong gelling catalyst to optimize foam properties. atamanchemicals.com

The research focus on BDMAEE has evolved beyond polyurethanes. It is also employed as an accelerator or co-catalyst in the curing of epoxy resins. In this role, it catalyzes the anionic polymerization of the epoxy groups or speeds up the reaction between the resin and other hardeners, ensuring a complete and efficient cure.

A more recent and advanced research trajectory involves the use of BDMAEE as a ligand in coordination chemistry. Its structure, which contains two nitrogen donor atoms and an ether oxygen, allows it to function as a bidentate ligand, forming stable complexes with various transition metals. For example, a 2018 study detailed the synthesis of coordination compounds with copper(II) and nickel(II), namely [Cu2(BDMAEE)(CH3COO)4]n and [Ni(BDMAEE)Cl2]. These complexes demonstrated excellent catalytic properties in the Henry reaction, a carbon-carbon bond-forming process, which points to the potential of BDMAEE derivatives as catalysts in fine chemical synthesis.

The development of various synthesis methods for BDMAEE itself has also been a subject of research, with patented processes aiming to improve efficiency and reduce environmental impact compared to earlier methods. google.comgoogle.com

Interactive Table: Catalytic Application Data of Bis(2-dimethylaminoethyl) ether (BDMAEE) This table compares the catalytic activity of BDMAEE with other amine catalysts in polyurethane foam production.

| Catalyst | Type | Primary Function | Key Advantage in Foam Production |

|---|---|---|---|

| Bis(2-dimethylaminoethyl) ether (BDMAEE) | Tertiary Amine | Strong Blowing Catalyst | High catalytic activity, stable foaming, improves resilience and elongation. atamanchemicals.comchemicalbook.com |

| Triethylenediamine (TEDA) | Cyclic Tertiary Amine | Gelling Catalyst | Promotes the polymer-forming (gel) reaction. |

| N,N-Dimethylcyclohexylamine (DMCHA) | Tertiary Amine | Balanced Catalyst | Provides a balance of blowing and gelling reactions, often used in rigid foams. |

| Pentamethyldiethylenetriamine (PMDETA) | Aliphatic Tertiary Amine | Blowing Catalyst | Strong influence on the front-end reaction. |

Significance of the Diformate Salt in Specialized Applications

The "diformate" designation indicates that the compound is a salt formed from a 2:1 molar ratio of formic acid and the bis(2-dimethylaminoethyl) ether base. nih.gov The significance of this salt form lies in the combined properties of the catalytically active BDMAEE cation and the functional formate (B1220265) anion.

Formate is the salt of formic acid (HCOO⁻). byteplus.com Formate salts, such as sodium formate, have diverse industrial applications. They are used as environmentally friendlier de-icing agents than traditional chlorides, as they are more biodegradable and have lower toxicity. byteplus.com In the textile and leather industries, sodium formate serves as a crucial reducing and buffering agent, helping to stabilize pH and improve the fixation of dyes. jiuanchemical.comzbaqchem.com It also finds use in oil drilling fluids and as a preservative. jiuanchemical.com

The creation of the diformate salt of BDMAEE leverages these properties. Converting the liquid BDMAEE base into a solid salt can improve handling and stability. The formate anion itself can contribute functionality, acting as a buffering agent to maintain a stable pH during a chemical process, a known characteristic of formate salts. jiuanchemical.compengfachemical.com Furthermore, formate salts are recognized for their low environmental impact and thermal stability, with sodium formate being stable up to at least 330°C. mdpi.com This suggests that Bis(2-dimethylaminoethyl) ether, diformate could be designed for applications where the catalytic activity of the amine is needed in a system that also benefits from pH buffering, improved handling, or enhanced thermal stability.

Interactive Table: Properties and Applications of Formate Salts This table summarizes key characteristics and uses of formate salts in various industries.

| Property | Description | Industrial Application |

|---|---|---|

| Buffering Agent | Helps maintain a stable pH in solutions. jiuanchemical.compengfachemical.com | Textile dyeing, leather tanning, chemical synthesis. jiuanchemical.comzbaqchem.com |

| Reducing Agent | Can facilitate reduction reactions. jiuanchemical.com | Dyeing processes, chemical manufacturing. jiuanchemical.comzbaqchem.com |

| De-icing | Lowers the freezing point of water effectively. | Airport runway and road de-icing. byteplus.com |

| Biodegradability | Breaks down more rapidly in the environment compared to chloride salts. byteplus.com | Environmentally sensitive de-icing applications. byteplus.com |

| Thermal Stability | Can withstand high temperatures without decomposing. mdpi.com | High-temperature applications like thermal energy storage and oil drilling fluids. jiuanchemical.commdpi.com |

Structure

2D Structure

Properties

IUPAC Name |

2-[2-(dimethylamino)ethoxy]-N,N-dimethylethanamine;formic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O.CH2O2/c1-9(2)5-7-11-8-6-10(3)4;2-1-3/h5-8H2,1-4H3;1H,(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVSDQYIGJMXAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOCCN(C)C.C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51390-19-3 | |

| Record name | Formic acid, compd. with 2,2′-oxybis[N,N-dimethylethanamine] (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51390-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6074122 | |

| Record name | Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124347-71-3, 51390-19-3 | |

| Record name | Formic acid, compd. with 2,2′-oxybis[N,N-dimethylethanamine] (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124347-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formic acid, compd. with 2,2'-oxybis(N,N-dimethylethanamine) (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051390193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, compd. with 2,2'-oxybis(N,N-dimethylethanamine) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124347713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formic acid, compound with 2,2'-oxybis[N,N-dimethylethylamine] (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Engineering of Bis 2 Dimethylaminoethyl Ether and Its Diformate

Precursor Synthesis Pathways for Bis(2-dimethylaminoethyl) Ether

The synthesis of bis(2-dimethylaminoethyl) ether can be approached through several distinct pathways, each with its own set of reactants, conditions, and catalytic systems. These routes are broadly categorized into condensation reactions involving ethylene (B1197577) oxide and dimethylamine (B145610), multi-step processes starting from dimethylaminoethanol, and more direct one-step catalytic methods.

Ethylene Oxide and Dimethylamine Condensation Routes

A significant industrial method for synthesizing bis(2-dimethylaminoethyl) ether involves a two-step process commencing with the reaction between dimethylamine and ethylene oxide. google.com This initial step is aimed at producing the intermediate compound, 2-(2-(dimethylamino)ethoxy)ethanol. google.comwikipedia.org

In a typical procedure, dimethylamine and ethylene oxide are reacted in a high-pressure reactor. google.com The molar ratio of dimethylamine to ethylene oxide is a critical parameter, generally maintained in the range of 1:2 to 1:2.5. google.com The reaction is typically carried out at temperatures between 60°C and 100°C for a duration of 2 to 5 hours, followed by a curing or aging period of 0.5 to 1 hour to ensure complete reaction. google.com This initial reaction is often conducted without a catalyst. google.com

The second step involves the catalytic conversion of the intermediate, 2-(2-(dimethylamino)ethoxy)ethanol, into bis(2-dimethylaminoethyl) ether. This is achieved by reacting the intermediate with dimethylamine in the presence of a suitable catalyst, such as a copper-nickel catalyst supported on gamma-alumina (Cu-Ni/γ-Al2O3). google.com This subsequent reaction is performed under a hydrogen atmosphere at elevated temperatures and pressures, typically ranging from 190°C to 220°C and 10 to 25 MPa, respectively. google.com The final product is then purified through distillation. google.com

Dimethylaminoethanol-Based Synthesis via Chlorination and Etherification

An alternative synthetic route to bis(2-dimethylaminoethyl) ether starts from 2-dimethylaminoethanol. This pathway involves the initial chlorination of the alcohol followed by an etherification reaction. google.com

In some process variations, 2-(2-(dimethylamino)ethoxy)ethanol is synthesized as a key intermediate. This can be achieved by reacting two moles of ethylene oxide with one mole of dimethylamine. google.com Another method involves the addition of one mole of ethylene oxide to N,N-dimethylethanolamine. google.com

The etherification step is a crucial part of this synthesis pathway. A common approach is a variation of the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.com In this context, 2-dimethylaminoethanol is first converted to its sodium salt (sodium 2-dimethylaminoethoxide) by reacting it with a strong base like sodium metal. google.com

Separately, 2-dimethylaminoethanol is chlorinated using a reagent such as thionyl chloride to produce 2-dimethylaminoethyl chloride hydrochloride. google.com The subsequent etherification reaction involves combining the sodium 2-dimethylaminoethoxide with the 2-dimethylaminoethyl chloride hydrochloride. google.com This reaction is often carried out in the presence of a phase transfer catalyst, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) or trioctylmethylammonium chloride, at temperatures ranging from 50°C to 90°C. google.com

The reaction can be summarized as follows: (CH₃)₂NCH₂CH₂ONa + (CH₃)₂NCH₂CH₂Cl·HCl → ((CH₃)₂NCH₂CH₂)₂O + NaCl + HCl

The resulting bis(2-dimethylaminoethyl) ether is then isolated and purified, typically by vacuum distillation. google.com

One-Step Catalytic Approaches utilizing Solid Catalysts

To enhance process efficiency and reduce the number of synthetic steps, one-step catalytic approaches have been developed. These methods aim to produce bis(2-dimethylaminoethyl) ether directly from more readily available precursors. One such method involves the reaction of dimethylamine and monoethylene glycol in the presence of a solid catalyst. chemicalbook.com

Another patented one-step process describes the reaction of trimethylamine (B31210) with 2-[2-(N,N-dimethylamino)ethoxy]ethanol in the presence of a nickel catalyst, such as Raney nickel. google.com This reaction is typically conducted in the liquid phase at temperatures between 180°C and 190°C for 10 to 15 hours. google.com The molar ratio of trimethylamine to the ethoxyethanol reactant is preferably at least 1:1. google.com

| Catalyst System | Reactants | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |

| Cu-Ni/γ-Al₂O₃ | 2-(2-(dimethylamino)ethoxy)ethanol, Dimethylamine | 190-220 | 10-25 | 6-13 | Not specified | google.com |

| Phase Transfer Catalyst | Sodium 2-dimethylaminoethoxide, 2-dimethylaminoethyl chloride hydrochloride | 50-90 | Atmospheric | 3-6 | 58-78 | google.com |

| Raney Nickel | Trimethylamine, 2-[2-(N,N-dimethylamino)ethoxy]ethanol | 180-190 | Not specified | 10-15 | Not specified | google.com |

Diformate Salt Formation: Reaction with Formic Acid

Bis(2-dimethylaminoethyl) ether is a tertiary amine and, as such, functions as a base. chemicalbook.comatamanchemicals.com It readily reacts with acids in an exothermic manner to form the corresponding salts. chemicalbook.comatamanchemicals.com The formation of the diformate salt involves the reaction of bis(2-dimethylaminoethyl) ether with two equivalents of formic acid. nih.gov

The reaction can be represented as: ((CH₃)₂NCH₂CH₂)₂O + 2HCOOH → [((CH₃)₂NH⁺CH₂CH₂)₂O][HCOO⁻]₂

Stoichiometric Considerations in Salt Synthesis

The synthesis of bis(2-dimethylaminoethyl) ether, diformate is fundamentally an acid-base neutralization reaction. The parent compound, bis(2-dimethylaminoethyl) ether, is a diamine, containing two tertiary amine functional groups. Each of these amine groups acts as a Lewis base and can accept a proton from an acid.

To form the diformate salt, a precise stoichiometric ratio is required. One mole of bis(2-dimethylaminoethyl) ether reacts with two moles of formic acid. This 1:2 molar ratio ensures that both amine sites are protonated, resulting in the formation of the diformate salt, as shown in the reaction below:

((CH₃)₂NCH₂CH₂)₂O + 2HCOOH → [((CH₃)₂NH⁺CH₂CH₂)₂O][HCOO⁻]₂

This neutralization reaction is exothermic, releasing significant heat. nih.govchemicalbook.com In a process engineering context, this requires effective temperature control to prevent overheating, which could lead to side reactions or degradation of the product. The reaction is typically carried out in a suitable solvent that can dissipate heat and facilitate the handling of the reactants and product.

Isolation and Purification Techniques for the Diformate Compound

Following the neutralization reaction, the isolation and purification of the resulting this compound salt are critical steps to achieve the desired product quality. As a salt, the compound is typically a crystalline solid at room temperature, which lends itself to standard purification techniques.

The primary method for isolation is crystallization. acs.orgrochester.edu This process involves creating a supersaturated solution of the diformate salt and then inducing the formation of crystals. This can be achieved by:

Cooling Crystallization: The reaction is often performed in a solvent in which the diformate salt is soluble at elevated temperatures but less soluble at lower temperatures. After the reaction is complete, the solution is gradually cooled, causing the salt to crystallize out.

Anti-Solvent Addition: An "anti-solvent" (a solvent in which the salt is insoluble) can be added to the reaction mixture to reduce the salt's solubility and induce precipitation.

Evaporation Crystallization: The solvent can be slowly evaporated from the solution, increasing the concentration of the salt until it exceeds its solubility limit and crystallizes. acs.org

Once crystallization is complete, the solid diformate salt is separated from the mother liquor using filtration, typically under vacuum. ualberta.ca The collected solid cake is then washed with a small amount of cold solvent to remove any remaining soluble impurities. The final step is drying the purified crystals, often in a vacuum oven at a controlled temperature, to remove any residual solvent. For amino compounds and their salts, purification by recrystallization is a common and effective method for achieving high purity. ualberta.ca

Advanced Synthetic Techniques and Reaction Condition Optimization

The synthesis of the precursor, bis(2-dimethylaminoethyl) ether, has been the subject of significant process optimization to improve yield, efficiency, and safety.

High-Pressure Reactor Systems for Enhanced Efficiency

The industrial synthesis of bis(2-dimethylaminoethyl) ether frequently employs high-pressure reactor systems, or autoclaves, to enhance reaction rates and efficiency. acs.orggoogle.com These reactions often involve gaseous reactants like dimethylamine or hydrogen, and high pressure increases their concentration in the liquid phase, thereby accelerating the reaction. Patents describe processes operating at pressures ranging from 5 to 25 MPa and temperatures between 100°C and 250°C. acs.orggoogle.compatsnap.com

The use of such systems allows for shorter reaction times and can influence product selectivity. For example, in the synthesis from dimethylamine and ethylene oxide, followed by catalytic conversion, the reaction is carried out in a high-pressure reactor to achieve high yields and efficient equipment utilization. google.com

| Parameter | Embodiment 1 patsnap.com | Embodiment 2 patsnap.com | Embodiment 3 patsnap.com | Two-Step Method google.com |

| Pressure | 10 MPa | 15 MPa | 8 MPa | 10-25 MPa |

| Temperature | 180°C | 160°C | 170°C | 190-220°C |

| Reactants | Dimethylaminoethoxyethanol, NH₃, H₂ | Dimethylaminoethoxyethanol, NH₃, H₂ | Dimethylaminoethoxyethanol, NH₃, H₂ | 2-(2-(dimethylamino)ethoxy)ethanol, Dimethylamine, H₂ |

| Duration | 9 hours | 5 hours | 12 hours | 6-13 hours |

Catalyst Selection and Activity in Bis(2-dimethylaminoethyl) Ether Synthesis (e.g., Cu-Ni/γ-Al₂O₃)

Catalyst selection is paramount in the synthesis of bis(2-dimethylaminoethyl) ether. The specified Cu-Ni/γ-Al₂O₃ catalyst is utilized in a two-step process where 2-(2-(dimethylamino)ethoxy)ethanol is reacted with dimethylamine. google.com The catalyst is loaded into a high-pressure reactor, and the reaction proceeds under a hydrogen atmosphere. google.com

Research has also explored various other catalysts to optimize the synthesis from different feedstocks. In the continuous synthesis via amination of diethylene glycol (DEG) with dimethylamine (DMA), a Cu-Cr-Co/Al₂O₃ catalyst has shown desirable performance. The addition of chromium (Cr) and cobalt (Co) as dopants was found to promote the dispersion of copper nanoparticles and regulate the acidity of the catalyst, leading to superior yields and good stability.

Other catalytic systems mentioned in the literature include:

Cu-Al / diatomite: Used in the synthesis from dimethylaminoethoxyethanol and ammonia (B1221849). patsnap.com

Nickel catalyst: Employed for the reaction of trimethylamine with 2-[2-(N,N-dimethylamino)-ethoxy]ethanol.

| Catalyst | Synthesis Route | Key Findings |

| Cu-Ni/γ-Al₂O₃ | 2-(2-(dimethylamino)ethoxy)ethanol + Dimethylamine | Enables efficient synthesis in a high-pressure, two-step process. google.com |

| Cu-Cr-Co/Al₂O₃ | Diethylene Glycol + Dimethylamine | Co-doping enhances Cu dispersion and catalyst acidity, improving yield and stability. |

| Cu-Al / diatomite | Dimethylaminoethoxyethanol + Ammonia | Effective in a high-pressure batch process. patsnap.com |

Control of Atmospheric Conditions in Reaction Environments

Strict control of the reaction atmosphere is a critical safety and process control measure. Before initiating the synthesis, the reactor is typically rendered inert by purging it multiple times with nitrogen gas. acs.orggoogle.compatsnap.com This step is crucial to remove air, particularly oxygen, which could lead to the formation of explosive peroxides or cause undesirable side reactions at the high temperatures and pressures employed. chemicalbook.com

Following the inerting process, specific reactant gases are introduced. In many patented syntheses, hydrogen gas is added to the reactor. acs.orggoogle.compatsnap.com Hydrogen can serve multiple purposes: it can act as a reactant in amination processes, help maintain the activity and stability of the metal catalyst, and be used to adjust the total pressure of the system to the desired operating level. google.com This careful control of the gaseous environment is essential for ensuring the reaction proceeds efficiently and safely.

Comparative Analysis of Synthesis Routes for Bis(2-dimethylaminoethyl) Ether

Several distinct synthetic pathways for producing bis(2-dimethylaminoethyl) ether have been developed, each with different starting materials, advantages, and challenges.

From Dimethylamine and Ethylene Oxide: This is a two-step method that first produces 2-(2-(dimethylamino)ethoxy)ethanol, which is then catalytically reacted with more dimethylamine to yield the final product. google.com This route is described as having high equipment utilization and efficiency, making it suitable for industrial-scale production. google.com

From 2-Dimethylethanolamine: This method involves the chlorination of 2-dimethylethanolamine using thionyl chloride to form a chloride hydrochloride intermediate. This is then reacted with sodium 2-dimethylaminoethoxide (prepared from 2-dimethylethanolamine and sodium metal). A key advantage cited for this route is that it avoids the generation of water, which simplifies separation and prevents hydrolysis of the chloride intermediate. google.com

From Diethylene Glycol and Dimethylamine: This route involves the direct catalytic amination of diethylene glycol. It represents a more direct approach using a common industrial feedstock. Research has focused on developing highly selective and stable catalysts, such as modified Cu/Al₂O₃ systems, for this continuous process.

From Dichloroethyl Ether and Trimethylamine: An older method involves the reaction of trimethylamine with either dichloroethyl ether or dimethylaminoethoxyethyl ether. chemicalbook.com Another variation reacts bis(2-chloroethyl) ether with trimethylamine to form a quaternary ammonium (B1175870) salt, which is then treated to yield the final ether.

From Dimethylaminoethoxyethanol and Ammonia: This process uses a Cu-Al/diatomite catalyst in a high-pressure reactor to convert dimethylaminoethoxyethanol in the presence of ammonia and hydrogen. patsnap.com

The choice of a particular synthesis route in an industrial setting depends on factors such as raw material cost and availability, process safety, capital investment for equipment (e.g., high-pressure reactors), and the desired product purity.

| Route | Starting Materials | Key Features |

| Route 1 | Dimethylamine, Ethylene Oxide | Two-step process using a Cu-Ni/γ-Al₂O₃ catalyst; noted for high efficiency. google.com |

| Route 2 | 2-Dimethylethanolamine, Thionyl Chloride, Sodium | Multi-step batch process; avoids water generation, simplifying separation. google.com |

| Route 3 | Diethylene Glycol, Dimethylamine | Direct catalytic amination; suitable for continuous processing. |

| Route 4 | Dichloroethyl Ether, Trimethylamine | A more traditional route involving amination of a chlorinated ether. chemicalbook.com |

| Route 5 | Dimethylaminoethoxyethanol, Ammonia | Batch process using a Cu-Al/diatomite catalyst under high pressure. patsnap.com |

Yield and Selectivity Profiles Across Diverse Methods

The synthesis of bis(2-dimethylaminoethyl) ether can be accomplished through several methodologies, each presenting distinct yield and selectivity profiles. The choice of a particular synthetic route is often dictated by factors such as the availability of starting materials, desired product purity, and economic viability. numberanalytics.com

One prominent method involves the catalytic amination of diethylene glycol with dimethylamine. In a continuous synthesis process utilizing a Cu-Cr-Co/Al₂O₃ catalyst, the yield of bis(2-dimethylaminoethyl) ether can reach up to 55%. numberanalytics.com This method's selectivity is highly dependent on reaction conditions such as temperature, pressure, and the molar ratio of reactants. For instance, at a reaction temperature of 190°C and a hydrogen pressure of 3 MPa, with a dimethylamine to diethylene glycol molar ratio of 4:1, the selectivity for bis(2-dimethylaminoethyl) ether was reported to be 55.2%. numberanalytics.com Altering these parameters can significantly impact the product distribution, favoring the formation of other amines like 2-(dimethylamino)ethoxy)ethanol (DMAEE) or N-methylmorpholine (NMM). numberanalytics.com

Another synthetic approach starts from 2-dimethylethanolamine. A multi-step process involving the chlorination of 2-dimethylethanolamine with thionyl chloride, followed by an etherification reaction with sodium 2-dimethylethanolate, has been reported. google.com Yields in such batch processes can vary significantly based on the specific conditions and catalysts used, with reported yields ranging from 58.1% to 77.6% based on the consumed 2-dimethylethanolamine. nih.gov

A two-step method has also been described where dimethylamine and ethylene oxide are first reacted to form 2-(2-(dimethylamino)ethoxy)ethanol, which is then further reacted with dimethylamine over a Cu-Ni/γ-Al₂O₃ catalyst. google.com This process can achieve a product purity of 99.58% with a yield of 74.46%. google.commdpi.com

The reaction of trimethylamine with 2-[2-(N,N-dimethylamino)ethoxy]ethanol in the presence of a Raney nickel catalyst is another viable route. In a batch process, this method has demonstrated yields of up to 40%. frontiersin.org

Furthermore, the synthesis can be achieved by reacting bis(2-chloroethyl) ether with a trimethylamine solution. This process, which involves the formation of a bi-quaternary ammonium salt intermediate followed by reaction with triphenylphosphine, has been reported to produce bis(2-dimethylaminoethyl) ether with a purity of up to 99% and yields as high as 88%. rsc.org

The diformate salt is subsequently prepared through the exothermic reaction of bis(2-dimethylaminoethyl) ether with formic acid. nih.govatamanchemicals.com The stoichiometry of this acid-base reaction dictates the formation of the diformate salt.

Interactive Table: Comparison of Synthetic Methods for Bis(2-dimethylaminoethyl) Ether

| Starting Materials | Catalyst | Method | Yield (%) | Selectivity (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| Diethylene Glycol, Dimethylamine | Cu-Cr-Co/Al₂O₃ | Continuous | 55 | 55.2 | - | numberanalytics.com |

| 2-Dimethylethanolamine | Phase Transfer Catalyst | Batch | 58.1-77.6 | - | 99.1-99.5 | nih.gov |

| Dimethylamine, Ethylene Oxide | Cu-Ni/γ-Al₂O₃ | Two-step Batch | 74.46 | - | 99.58 | google.commdpi.com |

| Trimethylamine, 2-[2-(N,N-dimethylamino)ethoxy]ethanol | Raney Nickel | Batch | 29-40 | - | - | frontiersin.org |

| Bis(2-chloroethyl) ether, Trimethylamine | None (uses Triphenylphosphine) | Batch | 83-88 | - | 98-99 | rsc.org |

Process Intensification and Scale-Up Considerations

The industrial production of bis(2-dimethylaminoethyl) ether and its diformate salt necessitates careful consideration of process intensification and scale-up strategies to ensure safety, efficiency, and economic viability. catsci.com

Process Intensification:

Process intensification aims to develop more sustainable and cost-effective chemical processes by reducing equipment size, energy consumption, and waste generation. mdpi.com For the synthesis of bis(2-dimethylaminoethyl) ether, several strategies can be employed:

Continuous Flow Reactors: Transitioning from traditional batch reactors to continuous flow systems, such as fixed-bed or microreactors, offers significant advantages. frontiersin.orgmt.com These include improved heat and mass transfer, which leads to better control over reaction parameters, enhanced safety, and potentially higher yields and selectivity. rsc.orgresearchgate.netrsc.org The continuous synthesis over a Cu-Cr-Co/Al₂O₃ catalyst is an example of this approach. numberanalytics.com

Catalyst Optimization: The development of more active and stable catalysts is crucial. For fixed-bed reactors, catalyst deactivation over time is a key challenge that can impact reactor performance and efficiency. numberanalytics.comscirp.org Research into novel catalyst formulations and understanding deactivation mechanisms are critical for long-term, large-scale production. scirp.org

Hybrid Systems: Combining different unit operations into a single apparatus, such as reactive distillation, can streamline the process, reduce capital costs, and improve efficiency. mdpi.com

Scale-Up Considerations:

Scaling up a chemical process from the laboratory to an industrial scale is a complex undertaking that requires a multidisciplinary approach involving chemists, chemical engineers, and safety experts. labmanager.com

Heat Management: The synthesis of bis(2-dimethylaminoethyl) ether, particularly the etherification and the final diformate salt formation, involves exothermic reactions. atamanchemicals.com As the reactor size increases, the surface-area-to-volume ratio decreases, making heat removal more challenging. catsci.com Inadequate heat management can lead to thermal runaways, posing significant safety risks. fauske.com Therefore, a thorough understanding of the reaction thermodynamics and the implementation of robust cooling systems are paramount.

Mass Transfer: In multiphase reaction systems, such as gas-liquid reactions in a fixed-bed reactor, ensuring efficient mass transfer between phases is critical for achieving high reaction rates and selectivity. numberanalytics.com The design of the reactor and the operating conditions must be optimized to overcome mass transfer limitations.

Reactor Design: For fixed-bed catalytic reactors, challenges include managing pressure drop across the bed and preventing catalyst deactivation. numberanalytics.commdpi.com The choice between different reactor configurations, such as multi-tubular reactors versus multi-bed adiabatic reactors, depends on the specific reaction kinetics and thermal properties. mdpi.com The use of advanced modeling and simulation tools can aid in the design and optimization of industrial-scale reactors. researchgate.net

Catalytic Applications and Reaction Engineering of Bis 2 Dimethylaminoethyl Ether in Polymer Science and Organic Synthesis

Polyurethane Foam Catalysis

Bis(2-dimethylaminoethyl) ether, diformate is a key component in the formulation of polyurethane foams. It is recognized as a delayed-action catalyst, a feature that is critical for many polyurethane applications. google.com The base compound, Bis(2-dimethylaminoethyl) ether, is an efficient tertiary amine catalyst, particularly suitable for producing a wide range of foam products. researchgate.net

Mechanistic Promotion of the Blowing Reaction (Water-Isocyanate Reaction)

The fundamental role of Bis(2-dimethylaminoethyl) ether in polyurethane foam production is to potently catalyze the reaction between water and isocyanates. This reaction is essential as it generates carbon dioxide (CO2) gas, which acts as the blowing agent, creating the cellular structure of the foam.

The catalytic mechanism of tertiary amines like Bis(2-dimethylaminoethyl) ether involves the activation of the reactants. The amine's nitrogen atoms, with their lone pair of electrons, can interact with and activate the isocyanate groups, making them more susceptible to nucleophilic attack by water. This acceleration of the water-isocyanate reaction leads to the controlled formation of CO2.

The diformate salt of Bis(2-dimethylaminoethyl) ether introduces a "delayed action" or "latent" catalytic effect. The amine catalyst is chemically blocked by formic acid, rendering it temporarily inactive. bdmaee.net This blockage is reversed under specific conditions, such as the heat generated during the exothermic polyurethane reaction, which then releases the free, active amine catalyst. This controlled release is crucial for processes that require an initial period of low reactivity.

Synergy with Gelling Catalysts in Flexible and Rigid Foam Formulations

In the production of polyurethane foams, a delicate balance must be struck between the "blowing" reaction (water-isocyanate) and the "gelling" reaction (polyol-isocyanate). An imbalance can lead to foam collapse, where the gas escapes before the polymer matrix is strong enough to contain it, or to the formation of a dense, closed-cell foam if the gelling is too fast. researchgate.net

Bis(2-dimethylaminoethyl) ether is a strong blowing catalyst. To achieve the desired balance, it is almost always used in conjunction with a gelling catalyst, which is often an organometallic compound like a tin or bismuth salt. This synergistic approach allows for precise control over the foam's development.

The delayed-action nature of the diformate salt is particularly advantageous here. It allows the gelling reaction to initiate and build some viscosity in the polymer matrix before the full force of the blowing reaction, catalyzed by the released Bis(2-dimethylaminoethyl) ether, takes effect. This carefully orchestrated sequence ensures that the CO2 is generated when the polymer is at the optimal viscosity to trap the gas effectively, leading to a stable foam with a uniform cell structure. This control is vital for producing high-quality flexible and rigid foams.

Influence on Reaction Kinetics and Polymer Morphology

The use of this compound has a significant impact on the reaction kinetics of polyurethane foam formation. The initial delay in catalytic activity, known as the cream time, is extended, allowing for better mixing of the components and, in molding applications, complete filling of the mold cavity. google.com

The catalyst system also plays a crucial role in determining the final polymer morphology. A well-balanced system, facilitated by the delayed action of the diformate salt, promotes the formation of a uniform and open-cell structure in flexible foams, which is essential for properties like breathability and comfort. In rigid foams, it contributes to a fine, closed-cell structure, which is critical for achieving good thermal insulation properties.

Table 1: Typical Performance Metrics for Polyurethane Rigid Foams Influenced by Catalysis

| Parameter | Description | Desired Range/Value |

| Cream Time | Time until the mixture starts to expand. | Varies (e.g., 10-60 seconds for spray foam) |

| Gel Time | Time until the mixture forms a gel. | Varies (e.g., 30-120 seconds for spray foam) |

| Rise Time | Time until the foam reaches its maximum height. | Varies (e.g., 60-300 seconds for spray foam) |

| Tack-Free Time | Time until the foam surface is no longer sticky. | <120 seconds for most applications |

| Foam Density | Weight per unit volume. | 25-60 kg/m ³ for insulation foams |

| Cell Size | Diameter of individual cells. | 50-500 µm, depending on application |

| Compressive Strength | The ability of the foam to withstand compressive forces. | >100 kPa for insulation foams |

| Thermal Conductivity | A measure of the foam's ability to conduct heat. | <0.03 W/m·K for high-performance insulation |

This table presents typical values for rigid foams; the catalyst system is a key factor in achieving these properties. bdmaee.net

Application in High-Resilience and Molded Polyurethane Systems

The properties of this compound make it particularly well-suited for high-resilience (HR) and molded polyurethane foams. google.com HR foams, used in applications like automotive seating and high-end furniture, require a high degree of comfort and durability, which is achieved through a specific cell structure. The controlled catalysis provided by the diformate salt helps in forming the necessary irregular and highly open cell structure that characterizes HR foams.

In molded foam applications, the delayed action is critical. google.com It allows the liquid polyurethane mixture to be injected or poured into a mold and to fill all the intricate details of the cavity before significant foaming and curing occurs. google.com This prevents defects like voids and ensures the production of a high-quality, dimensionally stable molded part. google.com

Role as a Chemical Intermediate in Complex Organic Synthesis

Beyond its primary role in polymer chemistry, Bis(2-dimethylaminoethyl) ether serves as a valuable intermediate and additive in complex organic synthesis. Its unique structure, featuring two tertiary amine groups and an ether linkage, allows it to act as a chelating ligand for metal ions, modifying their reactivity and stability.

In the realm of organometallic chemistry, Bis(2-dimethylaminoethyl) ether has been shown to be an effective additive in lithiation reactions. For instance, it can stabilize lithiated intermediates, allowing for reactions to be carried out at more practical, non-cryogenic temperatures. mdpi.com This stabilization effect is attributed to the coordination of the ether and amine groups to the lithium cation. This increased stability and higher degree of lithiation can lead to improved yields in subsequent reactions with electrophiles like aldehydes and ketones. mdpi.com

The compound also serves as a building block for more complex molecules. It can be a precursor in the synthesis of functional molecules, such as specialized surfactants and ligands for transition metal complexes. These derivatives, in turn, can be used in applications like the synthesis of nanoparticles or as catalysts for other organic transformations.

Utility in Pharmaceutical Synthesis

The direct application of this compound in pharmaceutical synthesis is not extensively documented in publicly available literature. However, the foundational molecule, bis(2-dimethylaminoethyl) ether (BDMAEE), has been identified as a useful additive in the synthesis of complex organic molecules that serve as building blocks for medicinal chemistry.

A notable application is in directed lithiation reactions. For instance, in the synthesis of functionalized 4-chloro-7H-pyrrolo[2,3-d]pyrimidines, which are important scaffolds for creating bioactive molecules, BDMAEE has been used as an additive. ntnu.no Research has shown that its presence can increase the yield and enhance the stability of the lithiated intermediate. ntnu.no In one study, the use of BDMAEE as an additive in the lithiation of a protected 4-chloropyrrolopyrimidine with lithium diisopropylamide (LDA) followed by reaction with benzaldehyde (B42025) improved the reaction's outcome. ntnu.no Deuterium oxide quench experiments confirmed that the addition of BDMAEE resulted in a higher degree of lithiation and increased the stability of the crucial intermediate at -78 °C. u-tokyo.ac.jp

While this demonstrates the utility of the ether base in a specific synthetic context relevant to pharmaceuticals, broader applications of the diformate salt as a catalyst in active pharmaceutical ingredient (API) synthesis are not prominently reported.

Applications in Agrochemical Development

The use of this compound in the development of agrochemicals is not well-documented in dedicated studies. The parent compound, BDMAEE, is mentioned in patent literature as a potential component in agrochemical formulations. For example, it has been listed as a possible auxiliary base in liquid pesticide compositions to stabilize pyripyropene-based insecticides. unideb.hu In this context, the amine acts as a stabilizer within the final product formulation rather than as a catalyst in the synthesis of the active agrochemical ingredient.

The broader field of agrochemical synthesis relies on a multitude of amine-containing compounds as essential building blocks and reagents. researchgate.net However, specific research detailing the catalytic role of bis(2-dimethylaminoethyl) ether or its diformate salt in the synthesis of new crop protection agents is limited.

Advanced Catalytic Systems and Ligand Functionality

Beyond its use as a standalone catalyst, the structural features of bis(2-dimethylaminoethyl) ether allow it to function as a ligand in complex, metal-based catalytic systems.

Coordination Chemistry and Bidentate Ligand Properties of the Ether Moiety

Bis(2-dimethylaminoethyl) ether possesses three potential coordination sites: two tertiary amine nitrogen atoms and a central ether oxygen atom. This structure enables it to act as a flexible bidentate or tridentate ligand, forming stable complexes with a variety of transition metals. u-tokyo.ac.jpresearchgate.net The ability to chelate to a metal center is a critical property that underpins its function in advanced catalytic systems. The two nitrogen atoms can act as a bidentate N,N-ligand, a common coordination mode in catalysis. researchgate.net

This chelating ability has been demonstrated through the synthesis and characterization of coordination compounds. For example, research has detailed the synthesis of novel copper(II) and nickel(II) complexes with BDMAEE, such as [Cu₂(BDMAEE)(CH₃COO)₄]n and [Ni(BDMAEE)Cl₂]. researchgate.net In these complexes, the BDMAEE molecule coordinates to the metal centers, influencing their geometry and, consequently, their catalytic activity. These specific complexes have been shown to be effective catalysts for the Henry reaction, a carbon-carbon bond-forming process. researchgate.net

Role in Transition Metal Catalysis (e.g., Nickel-, Palladium-, and Manganese-Based Systems)

The ligand properties of bis(2-dimethylaminoethyl) ether (BDMAEE) make it a valuable component in transition metal-catalyzed reactions, particularly those involving C-H functionalization.

Facilitation of C-H Functionalization Reactions

BDMAEE has been successfully employed as a ligand in nickel-catalyzed C-H activation reactions. Specifically, it has been identified as a critical component for achieving high reactivity in the direct ortho-C–H alkynylation of amides, where an 8-aminoquinoline (B160924) group serves as the directing group. researchgate.netgoogle.com The flexibility of the BDMAEE ligand is believed to be crucial for the efficiency of this transformation, which provides a direct method for forming C(sp²)–C(sp) bonds. researchgate.netgoogle.com The catalytic system, composed of a simple nickel salt like NiCl₂ and BDMAEE as the ligand, has shown good tolerance for a range of (hetero)aryl amides and even α,β-unsaturated alkenyl amides. researchgate.netnih.gov

While the use of BDMAEE has been explicitly documented in nickel- and cobalt-catalyzed systems, its application as a primary ligand in palladium- or manganese-catalyzed C-H functionalization is not as prominently featured in the reviewed literature. rsc.org Palladium catalysis, in particular, often relies on other types of ligands, such as mono-N-protected amino acids or phosphine-based ligands, for C-H activation. nih.govacs.orgnih.gov Similarly, while manganese-catalyzed C-H activation is an area of growing interest, specific examples leveraging BDMAEE as the key ligand are not widely reported. rsc.orgnih.gov

Catalysis in CO₂ Hydroboration and Reduction Processes

A review of the scientific literature did not yield specific examples of bis(2-dimethylaminoethyl) ether or its diformate salt being used as a catalyst for the hydroboration or reduction of carbon dioxide (CO₂). While the conversion of CO₂ into valuable chemicals like formate (B1220265) is a significant area of research, and various catalytic systems involving amines and transition metals are being explored, the direct involvement of this particular compound in these specific transformations is not documented. researchgate.net Research has been published on the synthesis of tertiary amine formate salts through the reaction of the amine with CO₂ and hydrogen, but this concerns the preparation of the salt itself, not its subsequent use as a catalyst for CO₂ reduction. researchgate.net

Promotion of Hydrogen Production via Methanol (B129727) Reforming

A comprehensive review of scientific literature and patent databases does not indicate that Bis(2-dimethylaminoethyl) ether or its diformate salt are utilized as catalysts or promoters in the process of hydrogen production through methanol reforming. The primary application of Bis(2-dimethylaminoethyl) ether is as a catalyst in polymer science, particularly in the production of polyurethane foams. atamanchemicals.comchemicalbook.comnih.govbasf.com The field of methanol reforming for hydrogen generation predominantly employs catalysts based on metals such as copper and zinc, often on oxide supports like alumina. dicp.ac.cnmdpi.com These catalysts are effective in the steam reforming of methanol, a process that can yield a gas stream with a high concentration of hydrogen. mdpi.com

Research in this area focuses on optimizing these metallic catalyst systems to enhance their activity, selectivity, and stability under reaction conditions. dicp.ac.cn For instance, studies have investigated bi-functional catalysts, such as ZnO-Al2O3, for the steam reforming of dimethyl ether (a related process), where different sites on the catalyst are responsible for sequential reaction steps. dicp.ac.cn However, amine-based compounds like Bis(2-dimethylaminoethyl) ether are not reported in the context of these catalytic systems for hydrogen production.

Importance of Ligand Flexibility in Optimizing Catalytic Reactivity

The catalytic efficacy of Bis(2-dimethylaminoethyl) ether (BDMAEE), particularly in organic synthesis and polymer science, is significantly influenced by the inherent flexibility of its molecular structure. This flexibility allows it to function as a versatile ligand, adapting its conformation to stabilize catalytic intermediates and lower the activation energy of reactions.

Bis(2-dimethylaminoethyl) ether possesses three potential coordination sites: two tertiary amine nitrogen atoms and a central ether oxygen atom. This structure enables it to act as a bidentate or tridentate ligand, forming stable complexes with various transition metals. The ability to switch between different coordination modes is a key aspect of its ligand flexibility. This adaptability is crucial in catalytic cycles where the metallic center may need to change its coordination number or geometry.

The ethyl ether backbone of the molecule provides a high degree of conformational freedom. The molecule can bend and rotate around its chemical bonds to position the donor atoms optimally for coordination with a metal center. This structural pliability is essential for the formation of a geometrically favorable transition state during a catalytic reaction. For example, in metal-catalyzed reactions, the ligand's flexibility can influence the steric and electronic environment of the metal, thereby fine-tuning its reactivity and selectivity.

The following table summarizes the key aspects of Bis(2-dimethylaminoethyl) ether's role as a flexible ligand in catalysis.

| Catalytic System | Role of Bis(2-dimethylaminoethyl) ether | Impact of Ligand Flexibility |

| Polyurethane Foam Production | Tertiary amine catalyst for blowing and gelling reactions. atamanchemicals.com | The flexible ether backbone allows for optimal positioning of the catalytic amine groups to interact with reactants. |

| Transition Metal Complexes (e.g., Cu(II), Ni(II)) | Bidentate or tridentate ligand stabilizing the metal center. | The ability to adopt different coordination modes and conformations influences the geometry and reactivity of the metal complex, impacting its catalytic performance in reactions like the Henry reaction. |

Mechanistic Investigations and Reaction Dynamics of Bis 2 Dimethylaminoethyl Ether Systems

Fundamental Reactivity Studies of the Bis(2-dimethylaminoethyl) Ether Moiety

The reactivity of the Bis(2-dimethylaminoethyl) ether moiety is primarily governed by the presence of two tertiary amine groups and a central ether linkage. These features dictate its behavior in various chemical environments.

Bis(2-dimethylaminoethyl) ether is a basic compound due to the lone pairs of electrons on its two nitrogen atoms. atamanchemicals.comnoaa.gov It readily reacts with acids in exothermic reactions to form salts. atamanchemicals.comnoaa.gov The interaction with formic acid, a simple carboxylic acid, leads to the formation of formate (B1220265) salts. The diformate salt, Bis(2-dimethylaminoethyl) ether, diformate, is formed when two molecules of formic acid react with one molecule of the ether. nih.gov

Table 1: Acid-Base Properties of Constituent and Related Compounds

| Compound | Formula | pKa | Role |

| Bis(2-dimethylaminoethyl) ether | ((CH₃)₂NCH₂CH₂)₂O | Not specified, but expected to be basic | Base |

| Formic Acid | HCOOH | ~3.75 | Acid |

| Triethylamine | (C₂H₅)₃N | 10.75 (of conjugate acid) | Representative Tertiary Amine Base |

This table presents the acid-base properties of the parent compounds and a representative tertiary amine to illustrate the expected interactions.

The formation of the diformate salt involves the protonation of both tertiary amine centers by formic acid. This acid-base interaction is fundamental to understanding the behavior of the compound in solution and its potential applications, for instance, in systems where controlled release of the active amine catalyst is desired. The dissociation of the salt can be influenced by factors such as temperature and the surrounding chemical environment. poliuretanos.com.br

The Bis(2-dimethylaminoethyl) ether molecule, with its two nitrogen donor atoms and a central ether oxygen, can act as a bidentate or potentially tridentate ligand in coordination chemistry. This allows it to form stable complexes with a variety of metal ions. doubtnut.comdocbrown.info The lone pair of electrons on the nitrogen atoms can form coordinate bonds with metal centers. doubtnut.com

While specific studies on the complexation of the diformate salt are not available, the parent ether is known to form coordination compounds with transition metals such as copper(II) and nickel(II). The formation of the diformate salt would likely influence its complexation behavior. The protonation of the nitrogen atoms would reduce their ability to act as Lewis bases and coordinate to metal ions. However, under certain conditions, an equilibrium could exist where the ether can still participate in complex formation.

Table 2: Potential Coordination Behavior of Bis(2-dimethylaminoethyl) Ether

| Metal Ion | Potential Coordination | Expected Geometry |

| Copper(II) (Cu²⁺) | Bidentate (N,N') or Tridentate (N,N',O) | Distorted octahedral or square planar |

| Nickel(II) (Ni²⁺) | Bidentate (N,N') or Tridentate (N,N',O) | Octahedral or square planar |

| Silver(I) (Ag⁺) | Bidentate (N,N') | Linear or trigonal planar |

This table outlines the potential coordination behavior of the parent ether with various metal ions based on general principles of coordination chemistry.

The ability to form metal complexes is significant as it can influence catalytic activity, either by the formation of a catalytically active metal-ligand species or by the deactivation of a metal catalyst.

The combination of tertiary amines with formic acid has been explored in the context of CO₂ hydrogenation to produce formic acid, where the amine serves to stabilize the product. acs.orgnih.govrsc.orggoogle.com In a multi-tertiary amine system for CO₂ capture, a "messenger" molecule can facilitate the transfer of CO₂ from the gas phase to the bulk liquid phase. While there is no direct evidence in the searched literature for Bis(2-dimethylaminoethyl) ether or its diformate salt acting as a "messenger" in the specified context, the fundamental chemistry of tertiary amines in CO₂ capture is well-established. The reversible reaction with CO₂ in the presence of water is key. The formation of a formate salt could potentially modulate the amine's availability and reactivity towards CO₂.

Table 3: Comparison of Amines in CO₂ Capture Applications

| Amine Type | Reaction with CO₂ | Key Characteristics |

| Primary/Secondary | Forms carbamates | Faster reaction kinetics, higher heat of absorption |

| Tertiary | Catalyzes bicarbonate formation | Slower reaction kinetics, lower heat of absorption, higher theoretical loading capacity |

This table provides a general comparison of different amine types in the context of CO₂ capture.

Elucidation of Catalytic Reaction Mechanisms

The catalytic activity of tertiary amines is a cornerstone of their industrial utility, particularly in polyurethane chemistry. poliuretanos.com.brresearchgate.netresearchgate.netgvchem.com The formation of a formate salt can be a strategy to create a delayed-action or "blocked" catalyst. poliuretanos.com.br

Bis(2-dimethylaminoethyl) ether is a known potent blowing catalyst in the production of polyurethane foams, accelerating the reaction between water and isocyanate to generate CO₂ gas. atamanchemicals.compoliuretanos.com.br Kinetic studies of urethane (B1682113) formation catalyzed by tertiary amines have been performed to understand the reaction rates and mechanisms. researchgate.netmdpi.com The catalytic activity is influenced by the basicity and steric hindrance of the amine. nih.gov

The formation of the diformate salt would neutralize the basicity of the amine, thereby reducing its initial catalytic activity. As the temperature of the reaction mixture increases, the salt can dissociate, releasing the free amine and formic acid, thus initiating the catalytic cycle. poliuretanos.com.br This delayed-action catalysis is valuable for controlling the foam production process.

While specific kinetic data for the diformate salt is not available, the following table presents representative kinetic data for a related tertiary amine catalyst in urethane formation, illustrating the effect of a catalyst on the reaction rate.

Table 4: Representative Kinetic Data for Tertiary Amine Catalysis

| Reaction System | Catalyst | Rate Constant (k) | Temperature (°C) |

| Phenyl isocyanate + Butan-1-ol | None | Low | 25 |

| Phenyl isocyanate + Butan-1-ol | Triethylamine | Significantly Higher | 25 |

This table provides a qualitative comparison of reaction rates with and without a tertiary amine catalyst, based on general findings in the literature.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms at the molecular level. rsc.orgacs.org DFT calculations can be used to study the interaction between the catalyst and reactants, map out the reaction pathway, and determine the activation energies for different steps. mdpi.comresearchgate.netrsc.org

In the context of the Bis(2-dimethylaminoethyl) ether system, DFT could be employed to:

Model the protonation of the ether by formic acid to form the diformate salt.

Investigate the interaction of the amine catalyst with isocyanate and alcohol or water molecules in polyurethane formation.

Predict the geometries and energies of transition states and intermediates in the catalytic cycle.

Understand the electronic effects of the ether and amine functionalities on the catalytic activity.

While specific DFT studies on this compound were not found, computational studies on other tertiary amine catalysts have provided significant insights into their mechanisms. mdpi.comresearchgate.net For instance, DFT has been used to compare different proposed mechanisms for urethane formation, such as the nucleophilic and general base mechanisms.

Table 5: Application of DFT in Catalysis Research

| Area of Investigation | Information Obtained from DFT |

| Reaction Mechanism | Identification of intermediates and transition states |

| Activation Energy | Prediction of reaction rates |

| Catalyst-Substrate Interaction | Understanding of binding modes and energies |

| Electronic Properties | Analysis of charge distribution and molecular orbitals |

This table summarizes the types of information that can be obtained from DFT calculations in the study of catalytic systems.

Spectroscopic and Crystallographic Probes of Active Species and Reaction Intermediates

The elucidation of catalytic mechanisms relies heavily on the characterization of transient species, including active catalyst forms and reaction intermediates. For systems involving bis(2-dimethylaminoethyl) ether, particularly in its diformate salt form which acts as a delayed-action catalyst, spectroscopic and crystallographic techniques are indispensable for understanding the structure-activity relationship. researchgate.net

In-situ spectroscopy allows for the observation of catalytic species under true reaction conditions, providing direct insight into the mechanism without the need for isolating potentially unstable intermediates. wiley.com Techniques like Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy are paramount in this endeavor. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the kinetics and mechanism of reactions in solution. wiley.com For instance, ¹H NMR can be used to track the consumption of reactants and the formation of products over time. In the context of polyurethane formation catalyzed by bis(2-dimethylaminoethyl) ether, ¹H NMR kinetic experiments can monitor the reaction between an isocyanate (like phenylisocyanate) and an alcohol (like 1-octanol). shepchem.com By observing the chemical shifts of protons adjacent to the amine and ether functionalities, one can probe the catalyst's electronic environment and its interactions with substrates or the formic acid counter-ions. The release of the active tertiary amine from its formate salt during the exothermic urethane reaction can be monitored, confirming the delayed-action nature of the catalyst. researchgate.net Advanced techniques using specialized high-pressure NMR tubes can even allow for analysis at elevated temperatures and pressures, mimicking industrial process conditions. wiley.com

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: IR spectroscopy is particularly useful for tracking the concentration of functional groups that change during a reaction. In polyurethane synthesis, the disappearance of the strong N=C=O stretching band of the isocyanate group (around 2270-2250 cm⁻¹) provides a direct measure of reaction progress. researchgate.net This method is often used to determine kinetic parameters. researchgate.net UV-Vis spectroscopy can be employed to study the formation of metal complexes where bis(2-dimethylaminoethyl) ether acts as a ligand. Changes in the d-d transitions of a metal center upon ligand coordination can be monitored to understand complex formation and stability. cmu.edu

The following table summarizes the application of these in-situ techniques:

| Spectroscopic Technique | Information Gleaned | Application in Bis(2-dimethylaminoethyl) Ether Systems |

|---|---|---|

| ¹H NMR | Structural information, reaction kinetics, catalyst-substrate interaction, quantification of species. wiley.comshepchem.com | Tracking the dissociation of the diformate salt, monitoring the consumption of isocyanate and polyol. |

| ¹³C NMR | Changes in the carbon backbone of the catalyst and substrates. | Identifying carbamate (B1207046) and urea (B33335) linkages, probing the electronic state of carbon atoms near the catalytic sites. |

| FTIR | Functional group analysis, reaction kinetics. researchgate.net | Monitoring the disappearance of the isocyanate (-NCO) band to calculate reaction rates. |

| UV-Vis | Electronic transitions, formation and study of metal-ligand complexes. cmu.edu | Characterizing coordination of the ether to a transition metal center in mixed-catalyst systems. |

Single-crystal X-ray diffraction (XRD) provides definitive, high-resolution structural information of crystalline materials in the solid state. researchgate.net While obtaining a crystal structure of a transient reaction intermediate is challenging, XRD is invaluable for characterizing stable catalyst precursors, metal-ligand complexes, and related compounds. cmu.edunih.gov For bis(2-dimethylaminoethyl) ether, XRD can reveal how the molecule coordinates to metal centers, which is crucial for designing new catalysts. cmu.edu

The ligand possesses three potential coordination sites: two tertiary amine nitrogen atoms and a central ether oxygen atom. nih.gov This allows it to act as a chelating ligand, binding to a single metal center. Studies on related ether-bridged ligands show that the ether oxygen can participate in coordination, influencing the geometry and electronic properties of the metal complex. researchgate.netnih.gov The bite angle (N-Metal-N) and bond lengths determined from XRD are critical parameters that dictate the catalytic activity of the resulting complex. cmu.edu

The table below presents hypothetical, yet representative, crystallographic data for a metal complex with a ligand analogous to bis(2-dimethylaminoethyl) ether, illustrating the type of information obtained.

| Parameter | Typical Value | Significance |

|---|---|---|

| Coordination Geometry | Distorted Tetrahedral/Square Planar | Influences substrate access to the catalytic center. |

| Metal-Nitrogen Bond Length | 2.0 - 2.2 Å | Indicates the strength of the metal-amine bond. |

| Metal-Oxygen (Ether) Bond Length | 2.3 - 2.6 Å | Confirms the interaction of the ether linkage with the metal; typically longer and weaker than the M-N bond. |

| N-Metal-N Bite Angle | 85° - 95° | Defines the geometry of the chelate ring, which impacts stability and catalytic activity. cmu.edu |

Ligand-Catalyst Interactions and Hemilability Phenomena in Metal Catalysis

Hemilability refers to the reversible dissociation of one of the donor groups of a polydentate ligand from the metal center during a reaction. In the case of a bis(2-dimethylaminoethyl) ether-metal complex, the stronger amine groups are expected to remain coordinated, while the weaker ether-oxygen bond can readily break. This dissociation opens up a coordination site on the metal, allowing a substrate molecule (e.g., an alcohol or isocyanate) to bind and react. After the product is formed and released, the ether oxygen can re-coordinate to the metal center, regenerating the stable form of the catalyst. This "breathing" action is a key mechanistic feature that can facilitate catalytic turnover without requiring the complete dissociation of the ligand.

The key interactions are:

Sigma (σ) Donation: The lone pairs on the nitrogen and oxygen atoms are donated to vacant orbitals on the metal center, forming σ-bonds.

Chelate Effect: The formation of a stable five-membered ring upon chelation (Metal-N-C-C-O-C-C-N) enhances the stability of the complex compared to coordination with monodentate ligands.

Steric Hindrance: The N,N-dimethyl groups provide steric bulk around the nitrogen donors, which can influence the approach of substrates and the selectivity of the reaction.

Analysis of Thermodynamic and Kinetic Controls in Catalytic Cycles

Kinetic Control: Kinetics deals with the rate of reaction. In polyurethane chemistry, two main reactions compete: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). osti.gov

Activation Energy (Ea): This is the minimum energy required for a reaction to occur. Catalysts provide an alternative reaction pathway with a lower Ea. Bis(2-dimethylaminoethyl) ether is particularly effective at lowering the Ea for the blowing reaction. atamanchemicals.com

Rate Constant (k): This quantifies the rate of a reaction. The use of the diformate salt keeps the concentration of the active free amine low initially, thus keeping the initial rate constant small. As the exothermic reaction proceeds, the heat helps to dissociate the salt, releasing the amine and accelerating the reaction. This is a classic example of temporal kinetic control. researchgate.net Kinetic studies can be performed using techniques like Differential Scanning Calorimetry (DSC) or rheology to determine these parameters. core.ac.uk

Thermodynamic Control: Thermodynamics relates to the energy difference between reactants and products, determining the spontaneity and equilibrium position of a reaction.

Gibbs Free Energy of Activation (ΔG‡): This represents the energy barrier that must be overcome for reactants to transform into products. It combines both enthalpy and entropy factors.

Enthalpy of Activation (ΔH‡): This is the change in heat content in going from reactants to the transition state. The highly exothermic nature of urethane formation (negative ΔH) drives the reaction forward. core.ac.uk

Entropy of Activation (ΔS‡): This relates to the change in disorder in forming the transition state. The association of multiple molecules (e.g., catalyst, isocyanate, alcohol) into a single activated complex typically results in a negative ΔS‡.

The Eyring equation is often used to relate the rate constant (k) to these thermodynamic parameters, providing a deeper understanding of the transition state. core.ac.uk

| Parameter | Governs | Relevance to Bis(2-dimethylaminoethyl) Ether Systems |

|---|---|---|

| Activation Energy (Ea) | Reaction Rate | Effectively lowered for the water-isocyanate reaction. atamanchemicals.com |

| Rate Constant (k) | Reaction Rate | Temporally controlled by the delayed release from the diformate salt. researchgate.net |

| Enthalpy of Activation (ΔH‡) | Temperature dependence of rate | Relates to the energy required to form the activated complex. core.ac.uk |

| Entropy of Activation (ΔS‡) | Molecularity/Order of transition state | Provides insight into the degree of order in the transition state. core.ac.uk |

Q & A

Q. What are the optimal synthetic routes for Bis(2-dimethylaminoethyl) ether, diformate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves reacting bis(2-dimethylaminoethyl) ether with formic acid under controlled conditions. Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., ethanol) improve solubility of intermediates .

- Temperature : Reactions conducted at 60–80°C yield higher purity products, avoiding decomposition observed above 100°C .

- Stoichiometry : A 1:2 molar ratio of ether to formic acid ensures complete diformate formation, verified by FT-IR monitoring of carbonyl stretches (C=O at ~1700 cm⁻¹) .

Validation : Post-synthesis purification via vacuum distillation or recrystallization in ethanol removes unreacted precursors .

Q. What characterization techniques are essential for confirming the structure of Bis(2-dimethylaminoethyl) ether complexes?

Methodological Answer:

- Spectroscopy :

- FT-IR : Identifies formate C=O stretches (1700–1750 cm⁻¹) and N–H bends (1540–1650 cm⁻¹) .

- UV-Vis : Monitors ligand-to-metal charge transfer (LMCT) bands in coordination complexes (e.g., Cu(II) complexes show d-d transitions at ~600 nm) .

- X-ray crystallography : Resolves coordination geometry (e.g., octahedral vs. tetrahedral) in metal complexes .

- Elemental analysis : Confirms C, H, N content within ±0.3% of theoretical values .

Q. What safety precautions are necessary when handling Bis(2-dimethylaminoethyl) ether in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors, which are denser than air and may accumulate at floor level .

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles prevent skin/eye contact .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the coordination geometry of Bis(2-dimethylaminoethyl) ether with transition metals affect catalytic activity in the Henry reaction?

Methodological Answer:

- Geometry-activity correlation :

- Octahedral Co(II) complexes exhibit higher nitroaldol (Henry reaction) yields (~85%) compared to tetrahedral Zn(II) complexes (~60%), attributed to accessible axial sites for substrate binding .

- Electron paramagnetic resonance (EPR) : Used to confirm metal oxidation states and ligand field splitting, correlating with catalytic turnover rates .

- Ligand flexibility : Bidentate coordination via ether and dimethylamine groups enhances substrate activation, as shown by kinetic studies using stopped-flow UV-Vis .

Q. What strategies resolve contradictions in reported catalytic efficiencies of Bis(2-dimethylaminoethyl) ether complexes?

Methodological Answer:

- Controlled variable testing : Use factorial design (e.g., 2³ matrix) to isolate effects of solvent polarity, temperature, and ligand-to-metal ratio on catalytic output .

- Cross-validation : Compare catalytic data under identical conditions (e.g., 25°C, ethanol solvent) to eliminate environmental variability .

- Theoretical modeling : Density functional theory (DFT) calculates transition-state energies to explain discrepancies in enantioselectivity between studies .

Q. How can factorial design optimize reaction parameters for synthesizing Bis(2-dimethylaminoethyl) ether derivatives?

Methodological Answer:

- Factors : Temperature (40–80°C), solvent (ethanol vs. DMF), and catalyst loading (1–5 mol%).

- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 65°C in ethanol with 3 mol% catalyst) for maximal yield (92%) .

- ANOVA analysis : Quantifies interaction effects (e.g., solvent-temperature synergy) to refine synthetic protocols .

Q. What theoretical frameworks explain the electronic properties of Bis(2-dimethylaminoethyl) ether in coordination chemistry?

Methodological Answer:

- Ligand field theory (LFT) : Predicts splitting of d-orbitals in transition metal complexes, validated by UV-Vis and magnetic susceptibility data .

- Hard-Soft Acid-Base (HSAB) principle : Explains preferential binding to soft acids (e.g., Cu(I)) via nitrogen donors, supported by competitive titration experiments .

- Molecular orbital (MO) theory : Rationalizes charge-transfer transitions in catalytic intermediates using time-dependent DFT .

Retrosynthesis Analysis